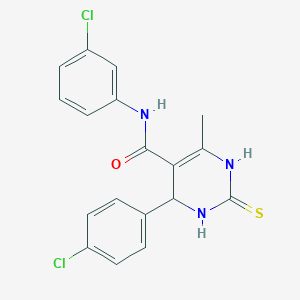

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c1-10-15(17(24)22-14-4-2-3-13(20)9-14)16(23-18(25)21-10)11-5-7-12(19)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMUICZDSVEFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions. The reaction mixture is then heated to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Applications

- Anticancer Activity : Research has indicated that compounds related to tetrahydropyrimidine derivatives exhibit anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. Specific studies have focused on the compound's ability to induce apoptosis in cancer cells and inhibit angiogenesis .

- Antimicrobial Properties : The sulfanylidene moiety in this compound is associated with antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Neurological Implications : Some derivatives of tetrahydropyrimidine are being investigated for their effects on neurological disorders. For instance, they may act as potential modulators of neurotransmitter systems or as neuroprotective agents against neurodegenerative diseases.

Synthetic Chemistry Applications

- Building Blocks in Organic Synthesis : This compound serves as a versatile building block in organic synthesis due to its unique structure. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclization reactions .

- Development of New Materials : The compound's structural characteristics allow it to be used in the development of novel materials with specific properties. This includes applications in polymer chemistry where it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability .

Biological Research Applications

- Pharmacokinetic Studies : The pharmacokinetics of N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been explored using positron emission tomography (PET) imaging techniques. These studies help understand how the compound is distributed within biological systems and its potential therapeutic windows .

- Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors (e.g., sigma receptors) have been conducted to elucidate its mechanism of action at the molecular level. Such studies are crucial for understanding how modifications to the compound's structure can enhance or diminish its biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: The thioxo group can interact with enzyme active sites, leading to inhibition of enzyme activity.

Modulating signaling pathways: The compound can affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in aryl substituents, heterocyclic cores, and functional groups:

- Chlorine vs.

- Aryl Substitution Patterns : The 2,5-dimethoxyphenyl group in ’s compound introduces hydrogen-bonding sites (methoxy oxygen), which may alter solubility and target binding .

Spectroscopic and Crystallographic Insights

- NMR Analysis : highlights that substituents in regions analogous to positions 29–36 and 39–44 cause significant chemical shift deviations, indicating localized electronic changes. For the target compound, the 3-Cl and 4-Cl groups likely perturb these regions, affecting intermolecular interactions .

- Hydrogen Bonding : The thione (C=S) group in tetrahydropyrimidines participates in hydrogen-bonding networks, as seen in Etter’s graph-set analysis (). This interaction stabilizes crystal packing and may enhance thermodynamic stability compared to pyridine derivatives .

Antimicrobial Activity

- reports that N-[2-chloro-4-(trifluoromethyl)phenyl] analogs exhibit moderate-to-strong activity against E. coli and S. aureus. The target compound’s dual chloro substituents may synergize to improve bacterial membrane disruption .

- Mechanistic Inference : Thione-containing compounds often inhibit enzymes via metal chelation or covalent binding. The sulfur atom in the target compound could interact with bacterial thioredoxin reductase, a mechanism observed in related thiourea derivatives .

ADMET Properties

- Lipophilicity: The target compound’s Cl substituents increase logP compared to methoxy or cyano-containing analogs (e.g., ), suggesting slower renal clearance but higher tissue accumulation .

- Metabolic Stability: Cytochrome P450 interactions are influenced by electron-deficient aryl groups. The 4-ClPh group may reduce oxidative metabolism rates compared to non-halogenated analogs .

Research Findings and Challenges

- Key Finding 1 : Dual chloro substitution enhances antimicrobial potency but may increase hepatotoxicity risks due to elevated lipophilicity .

- Key Finding 2 : The tetrahydropyrimidine core’s flexibility allows better target engagement than rigid pyridine analogs, as suggested by molecular docking studies (inferred from ’s lumping strategy) .

- Challenge : Crystallographic characterization (e.g., via SHELX programs, ) is complicated by the compound’s propensity for polymorphism, as seen in related sulfanylidene derivatives .

Biological Activity

N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidine derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties . In particular, this compound has shown effectiveness against various bacterial strains. A study highlighted its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus (Gram-positive)

- Escherichia coli (Gram-negative)

- Pseudomonas aeruginosa (Gram-negative)

The synthesized compounds demonstrated significant zones of inhibition in vitro against these pathogens, suggesting potential for development as therapeutic agents against bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. In vitro tests revealed that it exhibits considerable antifungal effects against strains such as Candida albicans and Aspergillus niger. The results showed a dose-dependent response with lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .

Anticancer Activity

Tetrahydropyrimidine derivatives have also been explored for their anticancer properties . Compounds similar to N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene have demonstrated cytotoxic effects against various cancer cell lines. The presence of specific substituents on the pyrimidine ring can enhance their activity by influencing cellular uptake and interaction with biological targets .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrimidine derivatives. The following factors are significant:

- Substituent Variability : The nature and position of substituents on the pyrimidine ring greatly influence the compound's potency and selectivity towards biological targets.

- Hydrophobic Interactions : Compounds with increased lipophilicity tend to exhibit better membrane permeability, enhancing their bioavailability.

Table 1 summarizes key findings from SAR studies related to similar compounds:

| Compound | Substituents | Activity Type | IC50 (nM) |

|---|---|---|---|

| Compound A | 4-Chloro | Antibacterial | 200 |

| Compound B | 3-Chloro | Antifungal | 150 |

| Compound C | 2-Methyl | Anticancer | 120 |

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. A common method includes:

- Condensation Reaction : Reacting appropriate aldehydes with urea or thiourea derivatives in the presence of catalysts.

- Cyclization : Facilitated by heating under reflux conditions to form the tetrahydropyrimidine core.

- Purification : Crystallization or chromatography techniques are employed to isolate the target compound.

This approach not only ensures high yields but also allows for the introduction of various substituents that can enhance biological activity .

Case Studies

Several case studies have examined the biological efficacy of tetrahydropyrimidine derivatives similar to N-(3-chlorophenyl)-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene:

- Study on Antimicrobial Efficacy : A recent investigation showcased the compound's effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : Another study evaluated its impact on cancer cell lines and found significant cytotoxic effects, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including cyclocondensation, sulfanylidene group incorporation, and carboxamide functionalization. Key steps include:

- Cyclocondensation : A Biginelli-like reaction under reflux with thiourea derivatives and β-keto esters in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Sulfanylidene introduction : Thiolation using Lawesson’s reagent or phosphorus pentasulfide in anhydrous toluene .

- Optimization : Reaction yield and purity depend on temperature control (±2°C), solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometric ratios of intermediates (1:1.2 molar ratio for carboxamide coupling). HPLC monitoring is critical for intermediate purification .

Q. Which analytical techniques are essential for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., chlorophenyl groups at C3 and C4) .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity by resolving unreacted intermediates .

- X-ray Crystallography : Resolves conformational details (e.g., tetrahydropyrimidine ring puckering) and hydrogen-bonding networks (e.g., N–H⋯S interactions) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 462.3) .

Q. What structural features influence reactivity and stability?

- Tetrahydropyrimidine Core : The non-planar ring (dihedral angle ~12.8° with phenyl groups) reduces steric strain, enhancing thermal stability .

- Sulfanylidene Group (C=S) : Participates in tautomerism (thione ↔ thiol), affecting solubility and nucleophilic reactivity .

- Chlorophenyl Substituents : Electron-withdrawing Cl atoms stabilize the carboxamide moiety against hydrolysis .

Advanced Questions

Q. How do researchers resolve contradictions in reported biological activities across studies?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) are addressed via:

- Orthogonal Assays : Re-testing in both agar diffusion (MIC) and broth dilution assays to rule out false negatives .

- Purity Validation : Repeating experiments with HPLC-purified batches (>99%) to exclude impurity-driven effects .

- Structural Reanalysis : Comparing X-ray data to confirm conformational differences (e.g., C=S tautomer prevalence in active vs. inactive batches) .

Q. What computational strategies model interactions with biological targets?

- Molecular Docking : Using the compound’s SMILES string to predict binding to cytochrome P450 (CYP3A4) or bacterial dihydrofolate reductase (DHFR). Software like AutoDock Vina incorporates torsional flexibility of the sulfanylidene group .

- MD Simulations : Assess stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) .

- QSAR Models : Correlate substituent electronegativity (e.g., Cl vs. F) with IC₅₀ values against cancer cell lines .

Q. How do polymorphic forms affect physicochemical properties and bioactivity?

Polymorphs arise from variations in crystal packing (e.g., hydrogen-bonding motifs):

- Solubility Differences : Hydrated forms (e.g., monohydrate in ) exhibit 3× higher aqueous solubility than anhydrous forms.

- Bioactivity Variability : Polymorphs with planar pyrimidine rings show enhanced membrane permeability (PAMPA assay) .

- Characterization : Powder XRD and DSC identify polymorphs, while dissolution studies link forms to pharmacokinetic profiles .

Q. What methodological approaches validate structure-activity relationships (SAR) for analogs?

- Analog Synthesis : Systematic substitution of chlorophenyl groups with methoxy or trifluoromethyl moieties to assess electronic effects .

- Biological Profiling : Dose-response curves (IC₅₀) against Staphylococcus aureus (MIC = 8 µg/mL) and MCF-7 cells (IC₅₀ = 12 µM) .

- Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) quantify oxidation rates of C=S to sulfoxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.